N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

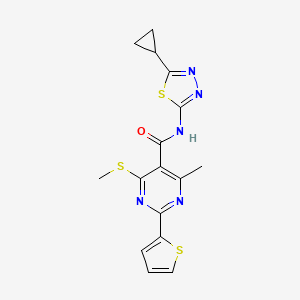

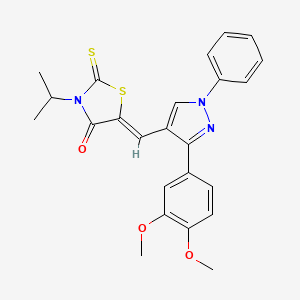

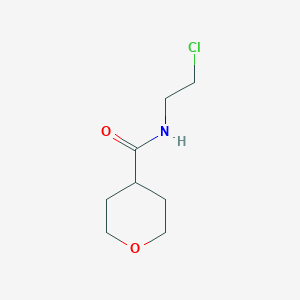

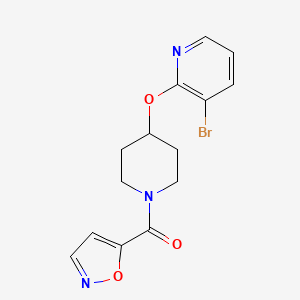

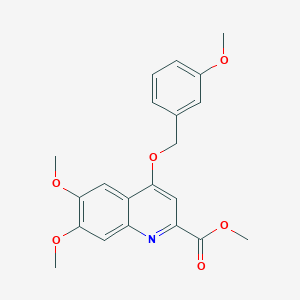

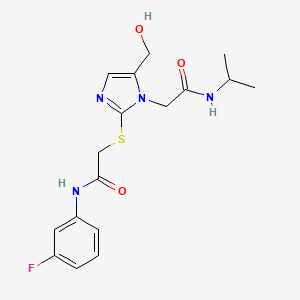

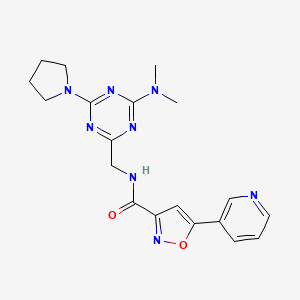

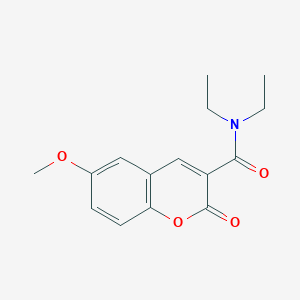

The compound “N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a chromene ring, which is a fused ring structure containing a benzene ring and a heterocyclic pyran ring . The molecule also has nitro, amide, and carbonyl functional groups.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could introduce some polarity into the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophilic attack. The amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Methods : Research has developed new approaches to synthesize compounds with the pyrazole structure, highlighting methodologies like condensing amino-nitroguanidine with pentane-2,4-dione under alkaline catalysis for creating dimethyl-N-nitro-1H-pyrazole-1-carboxamidines (Ozerova et al., 2015). Such methods are essential for the synthesis of complex molecules for various applications.

- Structure Elucidation : Advanced spectroscopic techniques, including NMR and mass spectrometry, are crucial for detailed structural elucidation of compounds with pyrazole skeletons, aiding in the identification and development of new molecules (Girreser et al., 2016).

Biological Activities and Applications

- Cytotoxic Activity : Carboxamide derivatives of certain compounds show potent cytotoxicity against cancer cell lines, suggesting the potential of related compounds in cancer research and therapy (Deady et al., 2003).

- Cancer Imaging : Research into compounds for imaging cancer tyrosine kinase via PET tracers highlights the application of pyrazole derivatives in diagnostic imaging, potentially aiding in early cancer detection and treatment monitoring (Ji‐Quan Wang et al., 2005).

Material Science and Chemistry

- Intermolecular Interactions : Studies on antipyrine-like derivatives and their intermolecular interactions through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations showcase the importance of structural analysis in understanding molecular properties and developing new materials (Saeed et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 6-nitro-2-oxochromene-3-carboxylic acid followed by the addition of acetic anhydride and ammonium acetate to form the final product.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole-4-carboxylic acid", "6-nitro-2-oxochromene-3-carboxylic acid", "Acetic anhydride", "Ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 6-nitro-2-oxochromene-3-carboxylic acid in the presence of a coupling agent such as DCC or EDC to form the corresponding amide intermediate.", "Step 2: Addition of acetic anhydride and ammonium acetate to the amide intermediate to form the final product, N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |

Numéro CAS |

942876-50-8 |

Nom du produit |

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide |

Formule moléculaire |

C15H12N4O5 |

Poids moléculaire |

328.284 |

Nom IUPAC |

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C15H12N4O5/c1-7-13(8(2)18-17-7)16-14(20)11-6-9-5-10(19(22)23)3-4-12(9)24-15(11)21/h3-6H,1-2H3,(H,16,20)(H,17,18) |

Clé InChI |

CRBRQYBRYQGGEW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)

![3-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2710012.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)

![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2710018.png)

![Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2710019.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2710020.png)